molecular formula C13H21N3 B10762857 Quinpirole CAS No. 74196-92-2

Quinpirole

Cat. No.: B10762857
CAS No.: 74196-92-2
M. Wt: 219.33 g/mol
InChI Key: FTSUPYGMFAPCFZ-ZWNOBZJWSA-N
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Description

Quinpirole is a psychoactive drug and research chemical that acts as a selective agonist for dopamine D2 and D3 receptors. It is primarily used in scientific research to study the effects of dopamine receptor activation. This compound has been shown to increase locomotion and sniffing behavior in animal models and is often used to induce compulsive behaviors in research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinpirole can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with hydrazine to form the pyrazoloquinoline core structure. This intermediate is then subjected to further chemical modifications to introduce the propyl group at the appropriate position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, often involving high-pressure and high-temperature conditions to facilitate the cyclization and subsequent modifications. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Quinpirole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Quinpirole has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of dopamine receptor agonists.

    Biology: Employed in studies investigating the role of dopamine receptors in various biological processes.

    Medicine: Used in preclinical studies to understand the mechanisms underlying psychiatric disorders such as obsessive-compulsive disorder and schizophrenia.

    Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors .

Mechanism of Action

Quinpirole exerts its effects by selectively binding to and activating dopamine D2 and D3 receptors. This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase activity, reduction of cyclic adenosine monophosphate levels, and modulation of ion channel activity. These molecular events result in altered neuronal firing patterns and changes in neurotransmitter release, ultimately affecting behavior and physiological responses .

Comparison with Similar Compounds

Uniqueness: Quinpirole is unique in its high selectivity for dopamine D2 and D3 receptors, making it a valuable tool in research settings. Its ability to induce specific behavioral and physiological responses in animal models distinguishes it from other dopamine agonists, which may have broader receptor activity profiles .

Properties

IUPAC Name

(4aR,8aR)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12/h9-10,13H,2-8H2,1H3,(H,14,15)/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSUPYGMFAPCFZ-ZWNOBZJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2C1CC3=C(C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCC[C@H]2[C@H]1CC3=C(C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048229
Record name Quinpirole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80373-22-4, 74196-92-2
Record name Quinpirole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80373-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, dihydrochloride, (E)-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074196922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinpirole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080373224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinpirole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINPIROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20OP60125T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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